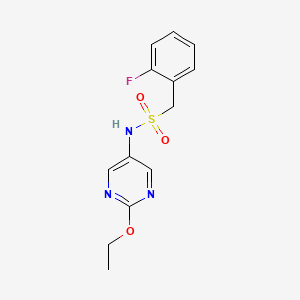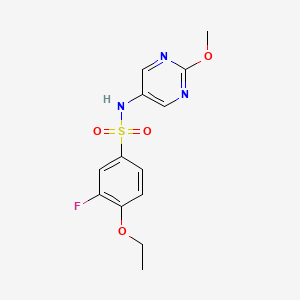
N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide (NEPFM) is a new and promising compound with a wide range of applications in scientific research. NEPFM is a small molecule that is synthesized from an organic reaction of 2-ethoxypyrimidin-5-yl and 2-fluorophenylmethanesulfonamide. It is a water-soluble compound with a high degree of solubility in organic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN). NEPFM is a highly potent compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities.
科学的研究の応用
N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has a wide range of scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to study the mechanisms of drug action. It has also been used to study the effects of drugs on cancer cells, as well as to study the effects of drugs on the immune system. Additionally, this compound has been used to study the effects of environmental toxins on human health.
作用機序
N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is a highly potent compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. The exact mechanism of action of this compound is not yet fully understood, however, it is believed to act by targeting specific receptors in the body, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It is also believed to modulate the expression of certain genes, such as those involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as to inhibit the activation of NF-κB and MAPK pathways. It has also been shown to inhibit the growth of cancer cells, as well as to inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to reduce the levels of oxidative stress and to protect cells from apoptosis.
実験室実験の利点と制限
N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has a number of advantages when used in laboratory experiments. It is a water-soluble compound with a high degree of solubility in organic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN). Additionally, it is a highly potent compound with a wide range of biological activities, making it an ideal tool for studying the mechanisms of drug action. However, there are some limitations to using this compound in laboratory experiments, such as the difficulty in synthesizing the compound and the potential for toxic side effects.
将来の方向性
N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide has a wide range of potential future applications in scientific research. It could be used to study the effects of drugs on the immune system, as well as to study the effects of environmental toxins on human health. Additionally, it could be used to develop new drugs for the treatment of cancer, as well as to develop new drugs for the treatment of infectious diseases. Additionally, this compound could be used to study the structure and function of proteins, as well as to study the mechanisms of drug action. Finally, this compound could be used to study the effects of drugs on cell proliferation and apoptosis.
合成法
N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide is synthesized from an organic reaction of 2-ethoxypyrimidin-5-yl and 2-fluorophenylmethanesulfonamide. The synthesis of this compound is a multi-step process. The first step involves the reaction of 2-ethoxypyrimidin-5-yl with 2-fluorophenylmethanesulfonamide to form a Schiff base product. The Schiff base product is then reacted with a base, such as sodium hydroxide, to form the desired this compound product. The reaction is carried out in the presence of an inert solvent, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).
特性
IUPAC Name |
N-(2-ethoxypyrimidin-5-yl)-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S/c1-2-20-13-15-7-11(8-16-13)17-21(18,19)9-10-5-3-4-6-12(10)14/h3-8,17H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNOIDHLZOIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B6429065.png)
![methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B6429073.png)
![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)
![2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide](/img/structure/B6429096.png)
![5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6429104.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6429110.png)
![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)


![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)

![4-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6429171.png)